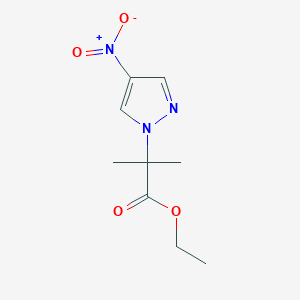
ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate
Cat. No. B2809854
Key on ui cas rn:
1002243-73-3
M. Wt: 227.22
InChI Key: SRZCNFCBCVDIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187453B2
Procedure details


To a solution of ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate (45 g) obtained in Step F of Example 103 in tetrahydrofuran (400 mL) was added gradually dropwise diisopropylaluminium hydride in toluene (1.5 M in toluene, 400 mL) while maintaining the internal temperature of −20° C. or less, and the reaction mixture was stirred overnight while it was allowed to be warmed. To the reaction mixture was added aqueous potassium sodium tartrate solution in an ice bath, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give the crude title compound (36 g).
Quantity
45 g
Type
reactant
Reaction Step One

Name
diisopropylaluminium hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([N:9]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[N:10]1)([CH3:8])[C:3](OCC)=[O:4].[H-].C([Al+]C(C)C)(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>O1CCCC1.C1(C)C=CC=CC=1>[CH3:8][C:2]([N:9]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[N:10]1)([CH3:1])[CH2:3][OH:4] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)(C)N1N=CC(=C1)[N+](=O)[O-]
|
|
Name
|
diisopropylaluminium hydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C)(C)[Al+]C(C)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred overnight while it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the internal temperature of −20° C. or less
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to be warmed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CO)(C)N1N=CC(=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
